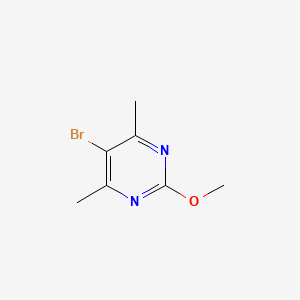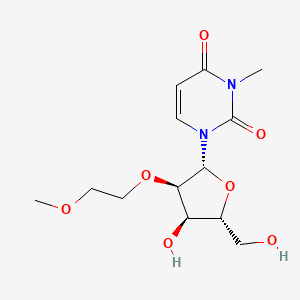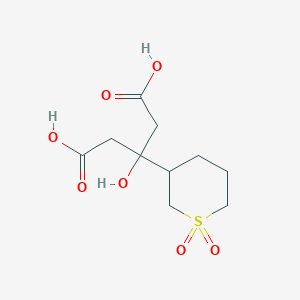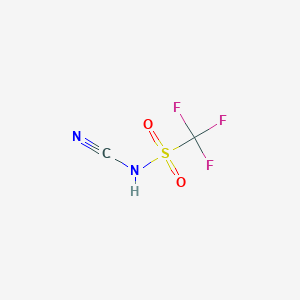![molecular formula C17H14N2O4S B13423315 4-[(1,1-Dioxidobenzo[d]isothiazol-3-yl)(methyl)amino]phenyl Acrylate](/img/structure/B13423315.png)
4-[(1,1-Dioxidobenzo[d]isothiazol-3-yl)(methyl)amino]phenyl Acrylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(1,1-Dioxidobenzo[d]isothiazol-3-yl)(methyl)amino]phenyl Acrylate is a complex organic compound that features a unique combination of functional groups. This compound is notable for its potential applications in various scientific fields, including chemistry, biology, medicine, and industry. The presence of the benzo[d]isothiazole moiety, which is known for its biological activity, adds to the compound’s significance.
Preparation Methods
The synthesis of 4-[(1,1-Dioxidobenzo[d]isothiazol-3-yl)(methyl)amino]phenyl Acrylate involves several steps. One common synthetic route includes the following steps:
Formation of the benzo[d]isothiazole core: This can be achieved through the oxidation of enamine-thiones.
Introduction of the methylamino group: This step involves the reaction of the benzo[d]isothiazole core with a methylamine derivative under controlled conditions.
Acrylation: The final step involves the reaction of the intermediate with acryloyl chloride to form the desired acrylate ester.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
4-[(1,1-Dioxidobenzo[d]isothiazol-3-yl)(methyl)amino]phenyl Acrylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles like nitric acid. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-[(1,1-Dioxidobenzo[d]isothiazol-3-yl)(methyl)amino]phenyl Acrylate has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 4-[(1,1-Dioxidobenzo[d]isothiazol-3-yl)(methyl)amino]phenyl Acrylate involves its interaction with specific molecular targets. The benzo[d]isothiazole moiety is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity . Additionally, the acrylate group can undergo polymerization reactions, forming cross-linked networks that enhance the compound’s utility in industrial applications .
Comparison with Similar Compounds
4-[(1,1-Dioxidobenzo[d]isothiazol-3-yl)(methyl)amino]phenyl Acrylate can be compared with other similar compounds, such as:
Isothiazole: A simpler analog that lacks the acrylate group and has different biological activities.
Thiazole derivatives: These compounds share the sulfur-nitrogen heterocycle but differ in their substituents and applications.
Benzo[d]isothiazole derivatives: These compounds have similar core structures but vary in their functional groups and biological activities.
The uniqueness of this compound lies in its combination of the benzo[d]isothiazole core with the acrylate ester, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C17H14N2O4S |
|---|---|
Molecular Weight |
342.4 g/mol |
IUPAC Name |
[4-[(1,1-dioxo-1,2-benzothiazol-3-yl)-methylamino]phenyl] prop-2-enoate |
InChI |
InChI=1S/C17H14N2O4S/c1-3-16(20)23-13-10-8-12(9-11-13)19(2)17-14-6-4-5-7-15(14)24(21,22)18-17/h3-11H,1H2,2H3 |
InChI Key |
ABLGJAOEDALXHK-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1=CC=C(C=C1)OC(=O)C=C)C2=NS(=O)(=O)C3=CC=CC=C32 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



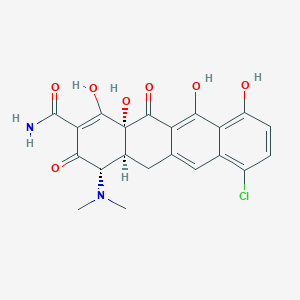
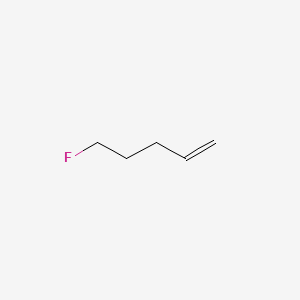
![6-Amino-2,2-difluorobenzo[d][1,3]dioxole-5-carbaldehyde](/img/structure/B13423259.png)
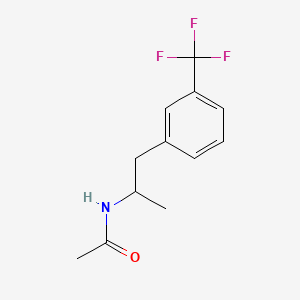
![4-[Bis(2-bromoethyl)amino]phenyl 4-(trifluoromethyl)benzoate](/img/structure/B13423266.png)

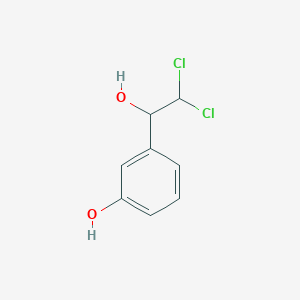
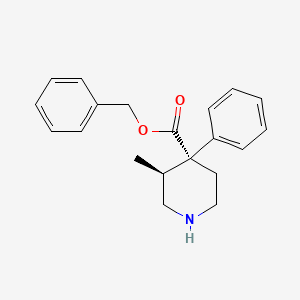
amino]-2-propylpentane-nitrile Hydrochloride; Verapamil Hydrochloride Imp. O (EP) as Hydrochloride; Verapamil Hydrochloride Impurity O as Hydrochloride; Verapamil Impurity O as Hydrochloride](/img/structure/B13423303.png)
